Cas no 62820-11-5 (1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester)

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester structure
62820-11-5 structure
Product Name:1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester
CAS No:62820-11-5
Molecular Formula:C29H36O6
Molecular Weight:480.59300
CID:958000
PubChem ID:6449904

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester Properties

Names and Identifiers

    • 1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester
    • Jolkinol A
    • 1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclop
    • (Z)-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-4aH-cyclopenta[3,4]cyclopropa[8,9]cycloundeca[1,2-b]oxiren-4a-yl cinnamate
    • 2-Propanoic acid, 3-phenyl-, 1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloundec(1,2-b)oxiren-4a-yl ester, (1aS-(1aR*,1bS*,2R*,3R*,4aS*(E),6E,7aS*,8aR*,10aS*))-
    • [(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
    • 62820-11-5
    • 1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloundec(1,2-b)oxiren-4a-yl ester
    • AKOS040761928
    • (1aR,1bR,2S,3S,4aR,6E,7aR,8aS,10aR)-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-4aH-cyclopenta[10,11]cyclopropa[5,6]cycloundeca[1,2-b]oxiren-4a-yl (2E)-3-phenylprop-2-enoate
    • CHEBI:67705
    • [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
    • Q27136178
    • CID 6449904
    • [16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
    • DA-64661
    • InChIKey: ZLHWPIKKGZWBKR-JARHKAFQSA-N
    • Inchi: InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14+/t17-,20-,21+,23+,24-,26+,28+,29+/m0/s1
    • SMILES: O=C2\C(=C\[C@@H]5[C@H](CC[C@]4(O[C@@H]4[C@@H]3[C@]2(OC(=O)\C=C\c1ccccc1)C[C@@H]([C@@H]3O)C)C)C5(C)C)CO

Computed Properties

  • Exact Mass: 480.25100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 480.25118886g/mol
  • Heavy Atom Count: 35
  • Complexity: 930
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.4
  • Topological Polar Surface Area: 96.4Ų

Experimental Properties

  • LogP: 3.71000
  • PSA: 96.36000
  • Boiling Point: 643.1±55.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C
  • Flash Point: 210.1±25.0 °C
  • Solubility: Insuluble (4.6E-4 g/L) (25 ºC),
  • Color/Form: Powder
  • Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AG79157-5mg
Jolkinol A
62820-11-5 98% by HPLC
5mg
$770.00 2024-04-19
TargetMol Chemicals
TN4355-5 mg
Jolkinol A
62820-11-5 98%
5mg
¥ 4,320
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
J55010-5mg
Jolkinol A
62820-11-5
5mg
¥5120.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4355-1 mg
Jolkinol A
62820-11-5
1mg
¥2595.00 2022-04-26

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:62820-11-5)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester Related Literature

62820-11-5 (1a,1b,2,3,4,5,7a,8,8a,9,10,10a-Dodecahydro-2-hydroxy-6-(hydroxymethyl) -3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloun dec(1,2-b)oxiren-4a-yl ester) Related Products

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